Antioxidant Potency: Radical Scavenging and Metal Chelation
7-(tert-Butyl)quinolin-8-ol exhibits quantifiable antioxidant activity across multiple orthogonal assays, providing a benchmark for its performance as a radical scavenger and metal chelator. Its activity is most potent in the ABTS radical-scavenging assay (IC50 = 1.10 ± 0.08 mg/mL), followed by metal chelation (IC50 = 1.21 ± 0.09 mg/mL) and DPPH scavenging (IC50 = 2.80 ± 0.37 mg/mL) [1]. This rank-order potency profile (ABTS > Metal Chelation > DPPH) is a specific and verifiable characteristic of this compound and can be used for quality control and comparative selection against other 8-HQ derivatives.
| Evidence Dimension | Antioxidant activity via DPPH, ABTS, and Metal Chelation assays |
|---|---|
| Target Compound Data | DPPH: IC50=2.80±0.37 mg/mL; ABTS: IC50=1.10±0.08 mg/mL; Metal Chelation: IC50=1.21±0.09 mg/mL |
| Comparator Or Baseline | Not provided in source |
| Quantified Difference | ABTS IC50 is 2.55x lower (more potent) than DPPH IC50; Metal Chelation IC50 is 2.31x lower than DPPH IC50. |
| Conditions | In vitro antioxidant assays; DPPH and ABTS radical-scavenging assays; metal chelating activity assay (likely ferrous ion). Values are mean ± SD of three replicates. |
Why This Matters
These quantitative IC50 values provide a verifiable specification for comparing the antioxidant capacity of 7-(tert-butyl)quinolin-8-ol against other candidate antioxidants or 8-HQ derivatives in procurement decisions.
- [1] Korean Journal for Food Science of Animal Resources. (2019). 39(6): 966. (Data table T2). View Source
